1-isocyanopentane
CAS No.: 18971-59-0
Cat. No.: VC21036912
Molecular Formula: C6H11N
Molecular Weight: 97.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18971-59-0 |
---|---|
Molecular Formula | C6H11N |
Molecular Weight | 97.16 g/mol |
IUPAC Name | 1-isocyanopentane |
Standard InChI | InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3 |
Standard InChI Key | QVUBMHTYZLUXSP-UHFFFAOYSA-N |
SMILES | CCCCC[N+]#[C-] |
Canonical SMILES | CCCCC[N+]#[C-] |
Introduction
Physical and Chemical Properties
1-Isocyanopentane possesses distinct physical and chemical characteristics that define its behavior and applications. The fundamental properties are summarized in the following table:
The structure of 1-isocyanopentane features a linear arrangement of the pentyl-N≡C group, which contributes to its distinctive reactivity profile. The carbon atom in the isocyanide group has a unique electronic configuration, possessing both a lone pair and an empty orbital that enable it to participate in a wide range of chemical transformations .
Unlike many other organic compounds, isocyanides including 1-isocyanopentane are characterized by their distinctive odor, often described as pungent and unpleasant. This characteristic has somewhat limited their widespread use despite their valuable chemical properties .
Synthesis Methods
Several methodologies have been developed for the synthesis of isocyanides, including 1-isocyanopentane. The most common approaches are detailed below.
Alternative Synthesis Methods
Historically, aliphatic isocyanides have also been prepared through:
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Reaction of alkyl halides with silver cyanide
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Reaction of primary amines with dichlorocarbene
For in situ generation, N-formamides can be treated with triphosgene (0.4 equiv) and triethylamine (2.4 equiv) in dichloromethane at 0°C. This approach offers the advantage of avoiding isolation of the often malodorous and toxic isocyanide intermediates .
Reactivity and Chemical Transformations
1-Isocyanopentane exhibits distinctive reactivity patterns attributable to its unique electronic structure, featuring a carbon atom with both a lone pair and an empty orbital.
Nucleophilic Substitution Reactions
Research has demonstrated that isocyanides, including 1-isocyanopentane, can function as nucleophiles in SN2 reactions with alkyl halides. This reaction pathway produces highly substituted secondary amides through in situ nitrilium ion hydrolysis, introducing an alternative bond-breaking mechanism compared to traditional amide synthesis approaches .
The reaction sequence involves:
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Initial nucleophilic attack of the isocyanide on an alkyl halide
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Formation of a nitrilium ion intermediate
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Hydrolysis to generate the stable amide product
This reactivity pattern offers a valuable alternative to conventional amide formation methods and represents what researchers describe as an "Umpolung" amide carbanion synthon (R-NHC(-) = O) .
Multicomponent Reactions
1-Isocyanopentane can participate in valuable multicomponent reactions, particularly the Ugi and Passerini reactions. In these transformations, multiple reactants combine in a one-pot procedure to generate complex molecular frameworks with high atom economy .
The Ugi reaction typically involves:
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An isocyanide (such as 1-isocyanopentane)
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An aldehyde or ketone
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An amine
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A carboxylic acid
This four-component reaction creates complex peptide-like structures in a single synthetic operation, making it highly valuable in diversity-oriented synthesis and drug discovery efforts .
Metal Coordination Chemistry
Due to its unique electronic structure, 1-isocyanopentane can function as a ligand in coordination chemistry. The carbon atom of the isocyanide group can donate its lone pair to metal centers, forming stable metal-isocyanide complexes .
This property makes 1-isocyanopentane valuable in:
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Catalytic systems
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Organometallic chemistry
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Materials science applications
Applications in Organic Synthesis
1-Isocyanopentane serves various functions in organic synthesis, contributing to the development of complex molecular architectures and novel chemical entities.
Multicomponent Reaction Processes
One of the most significant applications of 1-isocyanopentane is in multicomponent reaction (MCR) processes, particularly for synthesizing medium-sized ring compounds. The Ugi reaction, which typically employs an isocyanide component, allows for the rapid generation of structural complexity from simple starting materials .
Researchers have utilized isocyanides including 1-isocyanopentane in the synthesis of medium-sized cycles in good to excellent yields (21-65%) after purification by column chromatography. These reactions accommodate various functionalized isocyanides, including aliphatic types like 1-isocyanopentane .
Amide Bond Formation
The unique reactivity of 1-isocyanopentane in SN2 reactions provides an alternative approach to amide bond formation. This pathway represents a significant departure from classical amide coupling methods and nearly doubles the accessible chemical space for amide synthesis .
This process accommodates:
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Various isocyanide and electrophile structures
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Different functional groups
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Scale-up potential
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Late-stage drug modifications
Metal-Catalyzed Transformations
As noted in research literature, 1-pentyl isocyanide can "participate in metal-catalyzed reactions as a ligand or a reaction substrate," making it valuable in various transition-metal-catalyzed processes .
Odor Considerations
Like other isocyanides, 1-isocyanopentane has a strong, unpleasant odor described as "vile smelling" in the literature. This characteristic necessitates careful handling to prevent contamination of laboratory spaces .
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